N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a complex organic compound that features a benzimidazole moiety and a furan carboxamide structure. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the field of pharmacology.
The synthesis and characterization of this compound have been documented in various scientific literature, including patents and research articles. The compound is synthesized through a series of chemical reactions involving benzimidazole derivatives and furylcarboxylic acids, which are often derived from commercially available starting materials.
This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties. Benzimidazoles are often employed in the development of drugs due to their ability to interact with biological targets effectively.
The synthesis of N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide typically involves several key steps:
The synthesis may utilize techniques such as refluxing in organic solvents, chromatography for purification, and various analytical methods (e.g., Nuclear Magnetic Resonance spectroscopy) for structure confirmation. For example, one method reported involves using dichloromethane as a solvent and thionyl chloride for chlorination steps .
The molecular formula for N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is C₁₈H₁₈ClN₃O₂. Its structure comprises:
The compound's molecular weight is approximately 343.81 g/mol. Characteristic spectral data can be obtained through methods such as Infrared spectroscopy and Mass spectrometry, confirming the presence of functional groups like amides and aromatic rings.
N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide can undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are often facilitated by specific conditions such as temperature control, use of catalysts, or specialized solvents to optimize yields and selectivity .
The mechanism by which N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide exerts its biological effects is not fully elucidated but may involve:
Further studies are required to clarify the exact mechanisms, including binding affinity studies and cellular assays to evaluate biological activity.
N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide typically exhibits:
The compound's chemical properties include:
Relevant analytical data such as Nuclear Magnetic Resonance spectra provide insights into its structural characteristics .
N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has potential applications in:
Further research into this compound could unveil new therapeutic avenues and enhance understanding of its biological interactions.
Benzimidazole represents a privileged scaffold in drug discovery due to its exceptional capacity to mimic purine bases in biological systems. This bicyclic aromatic system, comprising fused benzene and imidazole rings, provides remarkable structural versatility that enables diverse non-covalent interactions with therapeutic targets. The proton-accepting nitrogen atoms (N3) and proton-donating NH group (N1) facilitate hydrogen bonding with enzymes and receptors, while the planar aromatic system enables π-stacking interactions and intercalation into biomacromolecules [1]. These properties underpin the broad pharmacological activities observed in benzimidazole-containing drugs, ranging from antiviral and anticancer to antiparasitic effects. The molecular weight (348.83 g/mol) and moderate lipophilicity (logP ≈ 5.03) of commercial benzimidazole derivatives like {1-[(4-chlorophenyl)methyl]-1H-benzimidazol-2-yl}(phenyl)methanol exemplify the optimal drug-like properties achievable with this scaffold [1].
Table 1: Approved Pharmaceuticals Featuring Benzimidazole Core
Drug Name | Therapeutic Category | Key Structural Modifications |
---|---|---|
Albendazole | Anthelmintic | Carbamate at C2, propylthio at C5 |
Omeprazole | Proton pump inhibitor | Pyridine N-oxide, methoxy at C5/C6 |
Veliparib | PARP inhibitor | Aminomethyl at C2, cyclohexylmethyl at N1 |
Hoechst 33342 | DNA stain | Phenol at C2, N-methylpiperazine at C5/C6 |
The strategic modification points—particularly N1 alkylation and C2 substitution—enable precise tuning of pharmacological properties. N1 alkylation enhances metabolic stability by protecting the imidazole NH from oxidative metabolism, while C2 substituents directly influence target binding affinity. For instance, the C2 position in 2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide accommodates extended hydrophobic chains that enhance receptor binding [6]. Similarly, complex derivatives like 2-[[1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-4-piperidinyl]methylamino]-6-methyl-4(3H)-Pyrimidinone demonstrate how C2-extended heterocycles can yield dual-targeting ligands [7].
The 4-chlorophenyl group serves as a bioisostere that profoundly influences ligand-receptor interactions through steric and electronic effects. Chlorine's halogen bonding capability enables selective interactions with protein backbone carbonyls and aromatic side chains, while its hydrophobic character enhances membrane permeability. In neuroprotective agents like 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), the 4-chlorophenyl moiety contributes to blood-brain barrier penetration and suppresses neuroinflammation by inhibiting NF-κB activation in microglia [3]. Molecular topology analyses reveal that 4-chlorobenzyl substitution at N1 of benzimidazole increases steric bulk (molar refractivity ≈ 50-60 cm³/mol) while maintaining optimal ClogP (5.0-5.5) for CNS activity [1] [6].
Table 2: Bioactive Compounds Featuring 4-Chlorophenyl and Furyl Groups
Compound Structure | Biological Activity | Key Interactions |
---|---|---|
1-(4-chlorophenyl)-2-[perchloro-1H-benzotriazol-1-yl]ethan-1-one | Anti-HIV RT (IC₅₀ ~0.8 μM) | Halogen bonding with reverse transcriptase |
Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate | Kinase inhibition | Hydrophobic pocket occupancy by chlorophenyl |
4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-ethylsulfonylbenzamide | GPCR modulation | π-stacking via chlorophenyl with Phe residues |
The furylcarboxamide group introduces complementary hydrogen-bonding capacity through its amide carbonyl (hydrogen bond acceptor) and NH (hydrogen bond donor), alongside the heteroaromatic furan oxygen. This oxygen atom can function as a hydrogen bond acceptor or participate in dipole-dipole interactions, as observed in benzotriazole derivatives where similar heterocyclic amides enhance anti-HIV activity through binding pocket stabilization [2]. Density functional theory (DFT) studies on furan-containing inhibitors indicate that the electron-rich furan ring participates in charge transfer interactions, with molecular electrostatic potential maps showing negative potential regions (-40 to -60 kcal/mol) around the oxygen [2].
This novel hybrid integrates three pharmacophoric elements:
The ethyl spacer between benzimidazole and furylcarboxamide provides conformational flexibility to adopt bioactive poses unavailable to rigid analogs. Computational models predict this compound occupies a unique chemical space: molecular weight ≈ 420 g/mol, ClogP ≈ 4.2, hydrogen bond acceptors = 5, donors = 2, polar surface area ≈ 85 Ų—parameters aligning with Lipinski/Veber guidelines for drug-likeness. Unlike reported compounds such as {1-[(4-chlorophenyl)methyl]-1H-benzimidazol-2-yl}(phenyl)methanol [1] or 2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide [6], this hybrid's furylcarboxamide-ethyl linkage creates a pseudo-cyclic topology through intramolecular H-bonding (N–H···Ofuran), potentially enhancing membrane permeability and target selectivity.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1